6-Cyclopropylpyrimidine-4-carboxylic acid
Overview
Description
6-Cyclopropylpyrimidine-4-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring is a carboxylic acid group and a cyclopropyl group .Physical and Chemical Properties Analysis
As a carboxylic acid, this compound likely shares some common properties with other carboxylic acids. These compounds are generally weak acids, many orders of magnitude stronger than the corresponding alcohols . The carboxyl group in these compounds is planar and can participate in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of α-Aminophosphonates : A study presented an efficient one-pot synthesis method for α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, using phosphomolybdic acid in dichloromethane. This method offers good to excellent yields with short reaction times, highlighting the reactivity and utility of cyclopropylpyrimidine derivatives in synthesizing valuable phosphonate compounds (P. S. Reddy et al., 2014).
Antioxidant Properties of Pyridopyrimidines : Research on the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids demonstrated their antioxidant properties. The study describes the reaction of 6-aminopyrimidines with arylidene derivatives of pyruvic acid, emphasizing the potential of pyrimidine derivatives in developing compounds with significant antioxidant activities (J. Quiroga et al., 2016).
HCV NS5B Polymerase Inhibitors : Another study focused on the development of 5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of the hepatitis C virus NS5B polymerase. The research identified a 2-thienyl substituted analogue with significantly improved activity, showcasing the therapeutic potential of modified pyrimidine carboxylic acids in antiviral drug development (I. Stansfield et al., 2004).
Bioactivity and Applications
Biological Activity of Cyclopropanecarboxylic Acid Derivatives : A study on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds revealed significant herbicidal and fungicidal activities among the synthesized compounds. This underscores the importance of cyclopropyl and pyrimidine moieties in the design and synthesis of compounds with potential agricultural applications (L. Tian et al., 2009).
Antiviral Activities of Pyrimidines : Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines highlighted their antiviral activity against herpes viruses and retroviruses, including HIV. The study's findings support the exploration of pyrimidine derivatives as candidates for antiviral drug development, showcasing the cyclopropyl group's contribution to the activity profile of these compounds (A. Holý et al., 2002).
Safety and Hazards
While specific safety data for 6-Cyclopropylpyrimidine-4-carboxylic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Biochemical Analysis
Cellular Effects
The effects of 6-Cyclopropylpyrimidine-4-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function . The compound’s ability to interact with nucleic acids and proteins is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrimidine metabolism. It interacts with enzymes and cofactors that facilitate the conversion of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed within the cell.
Properties
IUPAC Name |
6-cyclopropylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJDNPIUASSAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368381-90-1 | |
Record name | 6-cyclopropylpyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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